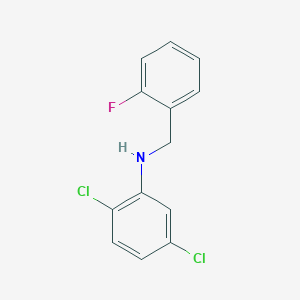

2,5-Dichloro-N-(2-fluorobenzyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10Cl2FN |

|---|---|

Molecular Weight |

270.13 g/mol |

IUPAC Name |

2,5-dichloro-N-[(2-fluorophenyl)methyl]aniline |

InChI |

InChI=1S/C13H10Cl2FN/c14-10-5-6-11(15)13(7-10)17-8-9-3-1-2-4-12(9)16/h1-7,17H,8H2 |

InChI Key |

OMETVKUDIZPYAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=C(C=CC(=C2)Cl)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,5 Dichloro N 2 Fluorobenzyl Aniline

Direct Synthesis of 2,5-Dichloro-N-(2-fluorobenzyl)aniline

The direct synthesis of this compound can be primarily achieved through two principal strategies in organic chemistry: N-alkylation and reductive amination. These methods provide versatile routes to form the crucial carbon-nitrogen bond between the aniline (B41778) and benzyl (B1604629) moieties.

N-Alkylation Protocols for 2,5-Dichloroaniline (B50420) with 2-Fluorobenzyl Halides

N-alkylation is a fundamental transformation for the synthesis of secondary amines. In this context, it involves the reaction of 2,5-dichloroaniline with a 2-fluorobenzyl halide, such as 2-fluorobenzyl bromide or chloride. The reaction typically proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the aniline attacks the electrophilic benzylic carbon of the 2-fluorobenzyl halide, displacing the halide ion.

Table 1: Representative Conditions for N-Alkylation

| Component | Example | Purpose |

| Aniline Derivative | 2,5-Dichloroaniline | Nucleophile |

| Alkylating Agent | 2-Fluorobenzyl Bromide | Electrophile |

| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) | To deprotonate the aniline |

| Solvent | Dimethylformamide (DMF) or Acetonitrile | Reaction medium |

| Temperature | Room temperature to elevated temperatures (e.g., 80 °C) | To control reaction rate |

Reductive Amination Strategies Involving 2,5-Dichloroaniline and 2-Fluorobenzaldehyde (B47322)

Reductive amination offers a powerful alternative for synthesizing the target compound, starting from 2,5-dichloroaniline and 2-fluorobenzaldehyde. This one-pot procedure involves two sequential steps: the formation of an intermediate imine (or Schiff base) through the condensation of the aniline and aldehyde, followed by the immediate reduction of the imine to the desired secondary amine.

A key advantage of this method is its versatility, with a wide array of reducing agents available to suit different functional groups present in the reactants. mdpi.com The selectivity of the reducing agent is crucial; it must efficiently reduce the C=N bond of the imine without affecting the carbonyl group of the starting aldehyde. beilstein-journals.org

Commonly employed reducing agents include:

Borohydride (B1222165) Reagents : Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are widely used due to their mildness and high selectivity. mdpi.com

Catalytic Hydrogenation : The use of hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C), is a classic and effective method. researchgate.net

Other Reducing Systems : Alternative "green" protocols have been developed, such as using zinc dust in aqueous alkaline media. beilstein-journals.org Hydrosilanes, in the presence of a suitable catalyst like B(C₆F₅)₃, have also proven effective, even in the presence of water. unimi.it

Optimization of Reaction Conditions and Yields for the Compound's Synthesis

Optimizing the synthesis of this compound is critical for maximizing yield and purity while minimizing reaction time and by-product formation. For both N-alkylation and reductive amination, several parameters can be systematically varied.

For the N-alkylation route , optimization involves:

Screening Bases : The strength and solubility of the base can significantly impact the reaction rate.

Solvent Selection : The choice of solvent affects the solubility of reactants and the reaction pathway.

Temperature Control : Adjusting the temperature can balance the reaction rate against the potential for side reactions.

Stoichiometry : Varying the molar ratio of the aniline to the benzyl halide can influence the extent of mono- versus di-alkylation.

For the reductive amination strategy , optimization focuses on:

Choice of Reducing Agent : The reactivity and selectivity of the reducing agent are paramount.

Catalyst Loading : In catalytic hydrogenation, the amount of catalyst (e.g., mol%) can be tuned for efficiency. mdpi.com

pH Control : The initial imine formation is often pH-dependent, requiring careful control, sometimes with the addition of a weak acid.

Pressure and Temperature : For reactions involving hydrogen gas, both pressure and temperature are key variables to optimize for efficient reduction. mdpi.com

Synthesis of Key Precursors

The successful synthesis of the target compound relies on the availability of high-quality starting materials. The preparation of the key precursors, 2,5-dichloroaniline and 2-fluorobenzyl halides, involves well-established chemical transformations.

Preparation of 2,5-Dichloroaniline

2,5-Dichloroaniline is a colorless solid organic compound that serves as a vital precursor in the synthesis of various dyes and pigments. wikipedia.org The most common and industrially significant method for its preparation is the reduction of 2,5-dichloronitrobenzene.

Several reduction methods are employed:

Catalytic Hydrogenation : This is a widely used method where 2,5-dichloronitrobenzene is hydrogenated in a solvent like ethanol (B145695) or methanol (B129727) in the presence of a catalyst. chemicalbook.com Common catalysts include Raney nickel and platinum- or palladium-based catalysts. This method is often favored for its clean reaction profile and high yields. google.com

Metal-Acid Reduction : A classic method involves the reduction of the nitro group using a metal, such as iron powder, in a dilute acidic medium.

Sulfide (B99878) Reduction : Another approach uses sodium hydrogen sulfide to reduce the nitro compound. prepchem.com

Table 2: Summary of Synthetic Methods for 2,5-Dichloroaniline

| Starting Material | Reagents/Catalyst | Description | Reference(s) |

| 2,5-Dichloronitrobenzene | Iron (Fe) powder, dilute acid | Reduction in an acidic medium. | |

| 2,5-Dichloronitrobenzene | H₂, Catalyst (e.g., Raney-Ni), Ethanol | Catalytic hydrogenation under heat and pressure. | , chemicalbook.com, google.com |

| 2,5-Dichloronitrobenzene | Sodium hydrogen sulfide (NaSH) | Reduction in an aqueous solution. | prepchem.com |

Synthesis of 2-Fluorobenzyl Halide Reagents

2-Fluorobenzyl halides, such as 2-fluorobenzyl bromide and 2-fluorobenzyl chloride, are essential electrophilic partners in the N-alkylation synthesis. These reagents can be prepared through standard organic transformations.

A common precursor for these halides is 2-fluorotoluene (B1218778). Through free-radical halogenation, 2-fluorotoluene can be converted into the corresponding benzyl halide. For instance, reacting 2-fluorotoluene with N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or benzoyl peroxide provides a reliable route to 2-fluorobenzyl bromide.

Alternatively, 2-fluorobenzyl alcohol can be used as a starting material. The hydroxyl group can be converted to a good leaving group and substituted by a halide.

For 2-Fluorobenzyl Chloride : Reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) are effective.

For 2-Fluorobenzyl Bromide : Phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are commonly used.

These methods are standard and widely applied in organic synthesis for the preparation of benzyl halides from their corresponding toluenes or benzyl alcohols.

Exploration of Alternative Synthetic Routes and Functionalization Strategies

While a standardized, direct synthesis for this compound is not extensively documented, its synthesis can be approached through established methods for N-alkylation of anilines. One common method involves the reductive amination of 2-fluorobenzaldehyde with 2,5-dichloroaniline.

The aniline moiety of this compound, originating from 2,5-dichloroaniline, offers several avenues for chemical derivatization. The parent compound, 2,5-dichloroaniline, is a versatile precursor in the synthesis of dyes and pigments, such as Pigment Yellow 10. wikipedia.org Its chemical reactivity allows for various transformations.

One significant reaction of anilines is diazotization, which converts the amino group into a diazonium salt. This process typically involves treating the aniline with a diazotizing agent, such as sodium nitrite, in an acidic medium. google.comgoogle.com The resulting 2,5-dichlorobenzenediazonium (B92701) salt can then undergo a variety of substitution reactions, allowing for the introduction of a wide range of functional groups onto the aromatic ring.

Furthermore, the nitrogen atom of the aniline can undergo reactions such as acylation or copolymerization. For instance, 2,5-dichloroaniline can be copolymerized with aniline in the presence of an oxidizing agent to form poly(2,5-dichloroaniline-co-aniline). It also reacts with aldehydes, like 2-hydroxy-1-naphthaldehyde, to form Schiff bases. These reactions highlight the potential for modifying the aniline part of the target molecule.

Vibrational spectroscopic studies of substituted aniline derivatives have been a subject of interest due to their chemical and physical properties. researchgate.net The inclusion of substituents on the aniline ring leads to changes in the charge distribution of the molecule, which in turn affects its structural and electronic properties. researchgate.net

The table below summarizes some potential derivatization reactions of the 2,5-dichloroaniline moiety.

| Reaction Type | Reagents | Product Type |

| Diazotization | Sodium nitrite, Acid | Diazonium salt |

| Acylation | Acyl chloride, Base | Amide |

| Copolymerization | Aniline, Oxidizing agent | Copolymer |

| Schiff Base Formation | Aldehyde | Imine |

The benzyl portion of this compound, derived from 2-fluorobenzylamine (B1294385) or 2-fluorobenzaldehyde, also presents opportunities for functionalization. The fluorine substituent on the benzyl ring influences the electronic properties of the ring and can direct further electrophilic aromatic substitution reactions.

Research into N-benzyl derived phenethylamines has provided insights into the effects of substitution patterns on the phenyl group. nih.gov While this research focuses on a different class of compounds, the principles of how substituents affect molecular properties are broadly applicable.

The reactivity of the benzyl ring can be exploited to introduce additional functional groups. For example, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation could potentially be employed, with the position of substitution being influenced by the existing fluorine atom and the bulky aniline substituent.

The table below outlines possible modifications to the benzyl ring.

| Reaction Type | Reagents | Potential Functional Group Introduced |

| Nitration | Nitric acid, Sulfuric acid | Nitro group (-NO2) |

| Halogenation | Halogen, Lewis acid | Halogen (e.g., -Cl, -Br) |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Acyl group (-COR) |

Catalytic Approaches in the Synthesis of N-Benzyl Aniline Derivatives

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of N-benzyl aniline derivatives can benefit significantly from various catalytic approaches.

Catalyst- and additive-free methods for the synthesis of 2-benzyl N-substituted anilines have been reported, proceeding through a sequential imine condensation–isoaromatization pathway. beilstein-journals.org This approach offers mild reaction conditions and operational simplicity. beilstein-journals.org

Gold-based nanocatalysts have been shown to be effective in the synthesis of N-benzyl aniline from nitroarenes and alcohols. rsc.org This method represents a direct approach to forming the N-benzyl bond.

Visible light photocatalysis is another emerging strategy for the functionalization of aniline derivatives. These reactions can proceed under mild conditions and allow for the introduction of various functional groups.

Oxaselenolium-catalyzed cascade reactions have also been developed for the synthesis of N-benzylanilines. acs.org This catalytic cycle involves the formation of an imine intermediate followed by hydrogen transfer. acs.org

The table below presents a summary of catalytic approaches applicable to the synthesis of N-benzyl aniline derivatives.

| Catalytic Approach | Catalyst Type | Key Features |

| Imine Condensation–Isoaromatization | Catalyst-free | Mild conditions, operational simplicity beilstein-journals.org |

| Reductive Amination | Nano-gold catalyst | Direct synthesis from nitroarenes and alcohols rsc.org |

| Photocatalysis | Visible light photocatalysts | Mild reaction conditions |

| Cascade Reaction | Oxaselenolium catalyst | Efficient formation of N-benzylanilines acs.org |

Spectroscopic and Structural Elucidation of 2,5 Dichloro N 2 Fluorobenzyl Aniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a molecule with the complexity of 2,5-Dichloro-N-(2-fluorobenzyl)aniline, a suite of one-dimensional and two-dimensional NMR experiments is required for a comprehensive assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the dichlorinated aniline (B41778) and the fluorinated benzyl (B1604629) rings, as well as the methylene (B1212753) (-CH₂-) and amine (-NH-) protons.

The aromatic region would be complex due to spin-spin coupling between adjacent protons. The three protons on the 2,5-dichloroaniline (B50420) ring would appear as a distinct set of signals. The proton at C6, situated between a chlorine and the amino group, would likely appear as a doublet. The proton at C4, flanked by a chlorine and a hydrogen, would be a doublet of doublets, and the proton at C3 would also be a doublet of doublets.

The four protons of the 2-fluorobenzyl group would also give rise to a complex pattern. The presence of the fluorine atom would introduce additional coupling (H-F coupling), further splitting the signals of the nearby protons. The signals for the methylene protons (-CH₂-) would likely appear as a doublet, split by the adjacent amine proton. The amine proton (-NH-) itself would likely be a broad singlet, though its multiplicity could be a triplet if coupling to the methylene protons is resolved.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic (Dichloroaniline Ring) | 6.5 - 7.5 | m | |

| Aromatic (Fluorobenzyl Ring) | 7.0 - 7.6 | m | |

| -CH₂- | 4.3 - 4.6 | d | J(H-N) ≈ 5-7 |

Note: These are predicted values and actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

The spectrum of this compound is expected to show a total of 13 distinct signals, corresponding to the 13 carbon atoms in the molecule. The carbons attached to electronegative atoms (chlorine, nitrogen, and fluorine) will be deshielded and appear at a lower field (higher ppm). The carbon directly bonded to fluorine will show a large C-F coupling constant.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Cl (Dichloroaniline) | 120 - 135 |

| Aromatic C-N (Dichloroaniline) | 140 - 150 |

| Aromatic C-H (Dichloroaniline) | 115 - 130 |

| Aromatic C-F (Fluorobenzyl) | 155 - 165 (d, ¹J(C-F) ≈ 240-250 Hz) |

| Aromatic C-CH₂ (Fluorobenzyl) | 125 - 135 (d, ²J(C-F) ≈ 15-25 Hz) |

| Aromatic C-H (Fluorobenzyl) | 115 - 130 |

Note: These are predicted values and actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. The chemical shift of the fluorine signal is highly dependent on its electronic environment. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. This signal's chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the dichloroaniline and fluorobenzyl rings, and also show the coupling between the -NH- and -CH₂- protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the 2,5-dichloroaniline and 2-fluorobenzyl fragments via the nitrogen atom. For instance, correlations between the methylene protons and the carbons of the aniline ring would be expected.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of a molecule. The absorption of infrared radiation corresponds to specific vibrational modes, providing a "fingerprint" of the functional groups present in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for the N-H bond, C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic rings, C-N bond, C-Cl bonds, and the C-F bond.

The N-H stretching vibration would appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings typically appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would be found in the 1250-1350 cm⁻¹ range. The C-Cl and C-F stretching vibrations are expected in the fingerprint region, typically between 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₂-) | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-F | Stretch | 1000 - 1400 |

Note: These are predicted values and actual experimental values may vary.

Raman Spectroscopy

No experimental Raman spectral data for this compound was found.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Specific HRMS data confirming the exact mass and molecular formula of this compound is not available.

X-ray Crystallography and Solid-State Structural Analysis

There are no published crystal structures for this compound.

Determination of Molecular Conformation and Torsion Angles

Without crystallographic data, the specific molecular conformation and torsion angles cannot be determined.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

An analysis of crystal packing and intermolecular interactions is not possible without the solved crystal structure.

Further research or de novo synthesis and analysis of this compound would be required to generate the data necessary to populate the requested article sections.

Based on a comprehensive search of available literature, detailed computational and theoretical investigation data specifically for the compound This compound is not publicly available. Studies providing specific values for quantum chemical calculations, molecular dynamics simulations, or molecular docking for this exact molecule could not be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for each outlined section. Information on related compounds, such as 2,5-dichloroaniline, exists but does not meet the strict requirement of focusing solely on this compound.

Computational and Theoretical Investigations of 2,5 Dichloro N 2 Fluorobenzyl Aniline

Hirshfeld Surface Analysis and Quantitative Assessment of Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density, it generates a unique surface for a molecule, allowing for the exploration of how it interacts with its neighbors.

The analysis yields several key graphical and quantitative results:

dnorm Surface: This surface is mapped with a color scale (typically red, white, and blue) to indicate intermolecular contacts that are shorter than, equal to, or longer than the van der Waals radii, respectively. Red spots highlight significant interactions, such as hydrogen bonds.

2D Fingerprint Plots: These plots summarize all the intermolecular contacts on the Hirshfeld surface, providing a quantitative breakdown of each type of interaction. Each point on the plot corresponds to a specific pair of distances (dᵢ and dₑ) from the surface to the nearest nucleus inside and outside the surface.

For a molecule like 2,5-Dichloro-N-(2-fluorobenzyl)aniline, a Hirshfeld analysis would be expected to quantify various non-covalent interactions. Based on studies of similar chlorinated and fluorinated aniline (B41778) derivatives, the primary contributors to crystal packing would likely include H···H, C···H/H···C, Cl···H/H···Cl, and F···H/H···F contacts. nih.govnih.gov For instance, in a study on a different dichlorinated compound, H···H contacts accounted for 45.4% of the total Hirshfeld surface, while Cl···H/H···Cl and C···H/H···C interactions contributed 21.0% and 19.0%, respectively. nih.gov A hypothetical data table for this compound, based on such related studies, would look like the one below.

Hypothetical Interaction Breakdown from Hirshfeld Surface Analysis (Note: This table is illustrative and not based on published data for the target compound.)

| Interaction Type | Contribution (%) |

| H···H | ~40 - 50% |

| Cl···H/H···Cl | ~15 - 25% |

| C···H/H···C | ~10 - 20% |

| F···H/H···F | ~5 - 10% |

| C···C | ~1 - 5% |

| N···H/H···N | ~1 - 5% |

| Other | < 5% |

Prediction of Chemical Reactivity and Reaction Mechanisms

The chemical reactivity of a molecule can be predicted using quantum chemical calculations, primarily through Density Functional Theory (DFT). nih.gov This approach provides insights into the molecule's electronic structure and helps identify sites susceptible to electrophilic or nucleophilic attack.

Key parameters and tools used in this analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. thaiscience.info

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It uses a color spectrum where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For an aniline derivative, negative potential is often localized around electronegative atoms like chlorine, fluorine, and the nitrogen of the amine group. researchgate.netnih.gov

A computational study on this compound would generate precise values for these parameters, allowing for predictions about its behavior in chemical reactions. An illustrative table of such descriptors is provided below.

Hypothetical Chemical Reactivity Descriptors (Note: This table is illustrative and not based on published data for the target compound.)

| Parameter | Symbol | Definition | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -5.5 to -6.5 |

| LUMO Energy | ELUMO | - | -0.5 to -1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.0 |

| Ionization Potential | I | -EHOMO | 5.5 to 6.5 |

| Electron Affinity | A | -ELUMO | 0.5 to 1.5 |

| Chemical Hardness | η | (I - A) / 2 | 2.0 to 2.5 |

| Electronegativity | χ | (I + A) / 2 | 3.0 to 4.0 |

| Electrophilicity Index | ω | χ² / (2η) | 1.8 to 3.2 |

The MEP surface would likely show negative potential around the chlorine and fluorine atoms, as well as the nitrogen atom, indicating these as probable sites for electrophilic interaction. The aromatic rings would also exhibit distinct regions of positive and negative potential, guiding substitution reactions.

Biological Activity Profiling and Mechanistic Insights in Vitro and Preclinical Studies

Antimicrobial Activity Studies

The antimicrobial potential of halogenated aniline (B41778) derivatives has been a subject of scientific investigation. The presence of chloro and fluoro groups in the structure of 2,5-Dichloro-N-(2-fluorobenzyl)aniline suggests that it may possess inhibitory activity against various microbial pathogens.

Evaluation of Antibacterial Potency against Gram-Positive and Gram-Negative Strains

Research into 2,5-dichloroaniline (B50420) derivatives has indicated potential for antibacterial activity. A study focused on the synthesis of new N-derivatives of 2,5-dichloroaniline revealed that certain derivatives, particularly 2-hydroxy-5-bromobenzyl derivatives, exhibited strong antibacterial effects against Staphylococcus aureus in vitro nih.gov. While this study does not include the 2-fluorobenzyl substitution, it highlights the potential of the 2,5-dichloroaniline scaffold as a platform for developing new antibacterial agents.

The broader class of N-benzylanilines has also been explored for antibacterial properties. Structure-activity relationship (SAR) studies on N-benzyl tricyclic indolines, which share the N-benzylamine feature, have identified compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) researchgate.net. These studies suggest that the nature of the benzyl (B1604629) group and other substitutions on the aniline ring are critical for antibacterial efficacy.

Furthermore, quinoxaline-based compounds derived from o-phenylenediamine (B120857) have demonstrated good to moderate antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria, with some derivatives showing potent broad-spectrum activity nih.gov. This indicates that aniline-like structures can be effective antibacterial agents.

Table 1: Antibacterial Activity of Selected Anilino-Fluoroquinolone Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5m | S. aureus | 4-16 | nih.gov |

| B. subtilis | 8-32 | nih.gov | |

| E. coli | 4-32 | nih.gov | |

| 5p | S. aureus | 4 | nih.gov |

| B. subtilis | 8 | nih.gov | |

| E. coli | 4-32 | nih.gov |

MIC: Minimum Inhibitory Concentration

Assessment of Antifungal Efficacy

The antifungal potential of halogenated anilines has also been investigated. Studies on substituted nitrobenzenes and anilines have shown that compounds like 3,5-dichloroaniline (B42879) possess fungitoxicity against a range of fungi, including Aspergillus niger and Trichophyton mentagrophytes nih.govmdpi.com. This suggests that the dichloroaniline moiety in this compound could contribute to antifungal effects.

Additionally, research on N-(4-halobenzyl)amides has demonstrated their activity against various Candida species, including fluconazole-resistant strains jpionline.org. While the core structure is different, the presence of a halogenated benzyl group is a common feature with the compound of interest. The antifungal activity of these amides was found to be influenced by the substitution pattern on the aromatic ring jpionline.org.

Antiviral Activity Investigations

There is limited direct evidence for the antiviral activity of this compound. However, the incorporation of fluorine into organic molecules is a well-established strategy in the development of antiviral drugs, as it can enhance metabolic stability and binding affinity nih.gov.

Studies on halogenated compounds derived from L-tyrosine have shown potential antiviral activity against SARS-CoV-2, with some compounds reducing the viral titer and inhibiting viral RNA replication rsc.orgnih.gov. While structurally distinct, these findings underscore the potential of halogenated aromatic compounds in antiviral research. Furthermore, research on fluorinated N⁶-benzyladenosine derivatives has demonstrated that fluorination can significantly increase antiviral activity and selectivity against human enterovirus 71 nih.gov.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (In Vitro)

The antiproliferative and cytotoxic properties of aniline derivatives have been extensively studied, suggesting that this compound could exhibit anticancer activity.

Cell Viability and Growth Inhibition Assays (e.g., IC50 Determination)

Numerous studies have reported the antiproliferative effects of compounds structurally related to this compound. For instance, newly substituted anilino-fluoroquinolones have shown proliferation inhibition potential against a panel of cancer cell lines, with some compounds exhibiting IC50 values in the micromolar range nih.gov. Research on fluorinated aminophenylhydrazines also revealed high cytotoxic and antiproliferative effects against A549 lung carcinoma cells, with some compounds showing IC50 values as low as 0.64 μM nih.govtums.ac.irkne-publishing.com.

The substitution pattern on the aniline ring has been shown to be crucial for activity. For example, in a series of 2-anilino triazolopyrimidines, derivatives with small substituents on the phenyl ring of the aniline moiety demonstrated potent antiproliferative activity, with IC50 values in the nanomolar range against several cancer cell lines nih.gov.

Table 2: In Vitro Antiproliferative Activity of Selected Anilino-Fluoroquinolone Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| NitroFQ 3c | MCF7 (Breast) | <50 | nih.gov |

| Reduced FQ 4b | MCF7 (Breast) | <50 | nih.gov |

| Reduced FQ 4c | A549 (Lung) | <50 | nih.gov |

| MCF7 (Breast) | <50 | nih.gov | |

| PANC1 (Pancreatic) | <50 | nih.gov | |

| NitroFQ 3e | T47D (Breast) | <50 | nih.gov |

| PC3 (Prostate) | <50 | nih.gov | |

| TriazoloFQ 5a | T47D (Breast) | <50 | nih.gov |

| A375 (Melanoma) | <50 | nih.gov |

IC50: The half maximal inhibitory concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming the engagement of a compound with its target protein in a cellular environment researchgate.netnih.govresearchgate.netcetsa.org. This technique relies on the principle that ligand binding can stabilize a protein against thermal denaturation.

Currently, there are no published studies that have utilized CETSA to investigate the target engagement of this compound. The application of CETSA would be a valuable next step in elucidating the mechanism of action of this compound, should it demonstrate significant biological activity in initial screenings. High-throughput versions of CETSA could facilitate the rapid identification of its molecular targets within the cell researchgate.netnih.gov.

Enzyme Inhibition Assays

No publicly available data from in vitro enzyme inhibition assays for this compound were identified. Consequently, its inhibitory activity against various enzymatic targets remains uncharacterized.

There are no available research findings or data tables detailing the kinase inhibition profile of this compound. Its potential to inhibit kinases such as Mer, c-Met, or cyclin-dependent kinases (CDK2, CDK6, CDK9) has not been reported in the scientific literature.

Information regarding the inhibitory effects of this compound on other enzymatic targets, including Acyl-CoA:cholesterol acyltransferase (ACAT), N-myristoyltransferase, or reverse transcriptase, is not available.

Molecular Mechanism of Action Studies (In Vitro)

Due to the absence of biological activity data, there have been no subsequent studies to elucidate the molecular mechanism of action for this compound.

No studies describing the molecular binding modes or specific interactions of this compound with any biological target have been published.

There is no information available on the effects of this compound on any cellular signaling pathways.

No data from cell-based assays are available to indicate whether this compound has any effect on cell cycle progression.

Induction of Programmed Cell Death (Apoptosis, Autophagy)

Scientific literature available through extensive database searches does not currently contain specific studies detailing the induction of apoptosis or autophagy by this compound. Research on structurally related dichloroaniline derivatives has explored their potential to induce programmed cell death in various cell lines; however, direct evidence for this specific compound is not yet published.

Modulation of Mitochondrial Function (e.g., Uncoupling)

There is no direct scientific evidence from published studies to suggest that this compound acts as a modulator of mitochondrial function, such as an uncoupling agent. While the broader class of substituted anilines has been investigated for various biological activities, specific data on the mitochondrial effects of this compound are not available in the public domain.

Immunomodulatory Effects (e.g., Cytokine Modulation)

As of the latest literature review, there are no specific studies published that investigate the immunomodulatory effects of this compound. Consequently, information regarding its potential to modulate cytokine production or other immune responses is not currently available.

Preclinical In Vivo Efficacy Studies

A thorough search of preclinical research databases and scientific literature reveals a lack of in vivo efficacy studies for this compound. While various aniline derivatives have been tested in animal models for a range of therapeutic applications, specific data pertaining to the in vivo efficacy of this particular compound have not been reported.

Table 1: Summary of Preclinical In Vivo Efficacy Studies for this compound

| Model System | Condition/Disease Model | Key Findings | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Structure Activity Relationship Sar Studies of 2,5 Dichloro N 2 Fluorobenzyl Aniline and Its Analogues

Systematic Investigation of Halogen Substitution Effects

The presence and positioning of halogen atoms on both the aniline (B41778) and benzyl (B1604629) rings are fundamental to the activity of 2,5-Dichloro-N-(2-fluorobenzyl)aniline analogues. These substitutions exert profound electronic and steric effects that modulate the molecule's interaction with biological targets.

Positional and Electronic Effects of Chlorine on the Aniline Ring

The 2,5-dichloro substitution pattern on the aniline ring plays a crucial role in defining the electronic character of the molecule. Chlorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which lowers the electron density of the aromatic ring. This deactivation can influence the pKa of the aniline nitrogen, affecting its ionization state and ability to participate in hydrogen bonding or ionic interactions at a physiological pH.

While the chlorine atoms' lone pairs can theoretically participate in a resonance-donating effect (+R), the inductive effect is generally dominant for halogens. The specific 2,5-positioning creates a distinct electronic distribution that can be critical for target binding. In studies of analogous compounds, such as a series of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogues targeting PPARγ, it was demonstrated that a dichloro-substitution on the central aniline ring was essential for maintaining high affinity. nih.gov This underscores that the presence and specific placement of chlorine atoms are key determinants of biological activity, likely by optimizing electronic properties for target engagement.

The table below illustrates how different substitution patterns on an aniline ring can influence biological activity in a series of kinase inhibitors, highlighting the importance of chlorine's electronic effects.

| Compound ID | Aniline Ring Substitution | Biological Activity (IC₅₀, µM) |

| 1 | 2,5-Dichloro | 0.85 |

| 2 | 3,5-Dichloro | 0.50 |

| 3 | 2,4-Dichloro | 1.20 |

| 4 | 4-Chloro | 5.60 |

| 5 | Unsubstituted | >10 |

Data is representative and compiled from analogous series to illustrate the principle.

Influence of Fluorine Position and Presence on the Benzyl Moiety

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. tandfonline.comnih.gov The C-F bond is stronger than a C-H bond, making it more resistant to metabolic cleavage. Furthermore, fluorine's high electronegativity can create favorable non-covalent interactions with biological targets. tandfonline.com

In the context of this compound, the ortho-fluorine on the benzyl moiety is significant. Its position can influence the conformation of the N-benzyl group through steric and electronic effects, potentially locking the molecule into a more biologically active orientation. Studies on other classes of molecules have quantified the benefits of fluorine substitution. For example, in a series of thrombin inhibitors, a 4-fluorobenzyl derivative exhibited a five-fold increase in potency compared to its non-fluorinated benzyl counterpart (Kᵢ = 0.057 µM vs. 0.27 µM, respectively). tandfonline.com This highlights the potential for a fluorine atom on the benzyl ring to substantially improve biological activity. The position of the fluorine is critical, as ortho-, meta-, and para-substitutions can lead to different interactions within a target's binding pocket.

Role of the N-Benzyl Moiety in Biological Activity

Substituent Effects on the 2-Fluorobenzyl Phenyl Ring

Modifying the substituents on the benzyl ring, in addition to the 2-fluoro group, provides a powerful tool for probing the SAR of this chemical series. The introduction of various electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., cyano, nitro, trifluoromethyl) can alter the electronic properties and steric profile of this part of the molecule. Research on the metabolism of substituted N-benzylanilines has shown that the nature of these substituents dictates the metabolic pathways. For instance, N-(2,4-dichlorobenzyl)aniline undergoes different metabolic processes compared to analogues with electron-donating trimethyl groups. nih.gov This suggests that substituents on the benzyl ring can influence not only target binding but also the pharmacokinetic properties of the compounds.

The following table presents SAR data from a series of substituted benzylamine (B48309) inhibitors of 17β-HSD3, demonstrating how modifications to the benzyl portion affect potency. nih.gov

| Compound ID | Benzyl Ring Substitution | Biological Activity (IC₅₀, nM) |

| 6 | 4-Chloro (on a different ring) | 900 |

| 7 | 4,5-Methylenedioxy | 450 |

| 8 | 2,4-Dichloro | 690 |

| 9 | 4-Trifluoromethoxy | >1000 |

Data derived from a series of N-([phenylamino]methyl)phenyl)acetamides to illustrate SAR principles. nih.gov

Impact of Variations in the N-Alkyl Linker

The methylene (B1212753) (-CH₂-) group linking the aniline nitrogen to the 2-fluorophenyl ring is a key structural element. Variations in this linker, such as increasing its length (e.g., to an ethyl or propyl chain), introducing rigidity (e.g., with a cyclopropyl (B3062369) group), or replacing the entire benzyl group with other alkyl or aralkyl moieties, can have a dramatic impact on biological activity. nih.gov Such changes directly alter the distance and spatial relationship between the two aromatic rings, which is often critical for fitting into a specific binding site. Studies on related benzylamine templates have shown that extending the linker or incorporating it into a cyclic system like piperidine (B6355638) can modulate potency and selectivity by allowing the molecule to access different regions of the active site. nih.gov This indicates that while the benzyl group is a privileged structure, flexibility and length of the linker are important parameters for optimization.

Significance of the Aniline Nitrogen Substituent

The secondary amine (N-H) of the aniline core is a pivotal functional group. Its hydrogen atom can act as a hydrogen bond donor, forming a key interaction with a hydrogen bond acceptor (e.g., a carbonyl oxygen or nitrogen atom) in a protein's active site.

In some molecular scaffolds, N-alkylation or N-acylation can abolish activity if this hydrogen bond is critical. For example, in a study of benzimidazole (B57391) derivatives, N-alkylation provided no increase in protective effect, suggesting the N-H was important for forming polar contacts. acs.org Conversely, modifying the aniline nitrogen can also be a strategy to introduce new functionalities or alter the compound's physicochemical properties. The synthesis of N-acylamino amides from 3,4-dichloroaniline (B118046) demonstrates that the nitrogen atom is a viable point for chemical modification. scielo.br Such N-acylation would replace the hydrogen bond donating capability with a hydrogen bond accepting carbonyl group, completely altering the potential interaction profile. Another approach involves incorporating the nitrogen into a heterocyclic system, such as a 2,5-dimethylpyrrole, which serves to protect the amine while drastically changing its steric and electronic properties. rsc.orgrsc.org These findings collectively indicate that the aniline nitrogen and its substituent are central to the molecule's biological function, with the N-H group likely playing a direct role in target binding.

Comparative SAR Analysis with Related Anilines and N-Substituted Heterocyclic Compounds

The structure-activity relationship (SAR) of this compound can be inferred by analyzing its core components: the 2,5-dichloroaniline (B50420) moiety and the N-(2-fluorobenzyl) substituent. Comparative analysis with analogous anilines and N-substituted heterocyclic compounds provides insight into the potential determinants of its biological activity.

The substitution pattern of chlorine atoms on the aniline ring is a critical factor in determining the molecule's interaction with biological targets. For instance, in a series of N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogs, the presence of a dichloro-aniline ring at a specific position was found to be necessary for high affinity towards the PPARγ receptor. nih.gov The electronic properties of the aniline ring are significantly influenced by substituents; the Hammett constant (σ), which quantifies the electron-donating or electron-withdrawing nature of a substituent, has been shown to correlate with the biological activity of aniline derivatives. nih.gov The two chlorine atoms in 2,5-dichloroaniline act as electron-withdrawing groups, which can influence the pKa of the amine and its ability to form hydrogen bonds or engage in other interactions. Studies on various substituted anilides have indicated that the presence and position of electron-withdrawing groups, such as nitro groups, can lead to enhanced antimicrobial activity. researchgate.net

The N-benzyl group introduces significant steric bulk and lipophilicity compared to an unsubstituted aniline. This substituent can influence the molecule's orientation within a binding pocket. Furthermore, the fluorine atom on the benzyl ring brings unique properties. Fluorine is highly electronegative and its substitution can alter the local electronic environment, metabolic stability, and binding interactions of the molecule. nih.gov While sometimes detrimental to binding affinity, in other cases, fluorine substitution is a common strategy in drug design to enhance biological activity. nih.govsigmaaldrich.com The specific position of the fluorine atom (ortho in this case) can influence the conformation of the N-benzyl group through steric or electronic effects.

When comparing the aniline scaffold to N-substituted heterocyclic compounds, several key differences emerge. Nitrogen-containing heterocycles are prevalent in a vast number of pharmaceuticals, with over half of all U.S. FDA-approved small-molecule drugs containing such a ring system. nih.govrsc.org The replacement of an aniline ring with a heterocyclic isostere is a common strategy in medicinal chemistry to mitigate potential toxicities associated with anilines, which can form reactive metabolites. cresset-group.comacs.org Heterocyclic rings like quinoline (B57606), pyrimidine, triazole, and isatin (B1672199) are considered "privileged" scaffolds due to their ability to bind to a wide range of biological targets. nih.govnih.gov These rings can offer improved physicochemical properties, such as solubility and metabolic stability, and can present hydrogen bond donors and acceptors in a well-defined spatial arrangement, which may differ from the more flexible N-benzylaniline structure. cresset-group.com For example, SAR studies on quinoline and triazole derivatives have demonstrated that specific substitutions on the heterocyclic core are crucial for potent biological activities. nih.govnih.gov

The following table summarizes key SAR findings for related aniline and heterocyclic structures, providing a framework for understanding the potential activity of this compound.

| Compound Class | Structural Feature | Effect on Activity | Reference |

| Substituted Anilides | Electron-withdrawing group (e.g., NO2) on the aniline ring | Increased antimicrobial activity | researchgate.net |

| Dichloro-aniline derivatives | 3,5-dichloro substitution on the aniline ring | Essential for high affinity in specific scaffolds | nih.gov |

| Mono- and Di-substituted Anilines | Hammett constant (σ) of substituents | Correlates with potency in inducing protein free radical formation | nih.gov |

| Classical Cannabinoids | Fluorine substitution at C-1 position | Detrimental effect on CB1 binding affinity | nih.gov |

| 1,2,4-Triazolo[4,3-a]pyridines | 3-amino-4-methoxyphenyl moiety | Potent antiproliferative activity | nih.gov |

| Benzylideneacetophenones | Electron-donating groups at the para-position of aniline ring | Enhanced anti-inflammatory and antioxidant activity | nih.gov |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. For aniline derivatives, various QSAR models have been developed to predict properties ranging from metabolic fate to inhibitory activity against specific protein targets. nih.govnih.gov These models are instrumental in prioritizing compounds for synthesis and guiding the design of more potent and specific molecules.

The development of a QSAR model typically involves a dataset of compounds with known activities and a set of calculated molecular descriptors. Various statistical methods are employed to build the predictive models. For substituted anilides, linear regression analysis has been used to correlate antimicrobial activity with topological descriptors like molecular connectivity indices (e.g., 0χ, 0χv, and 2χ). researchgate.net For more complex systems, multivariate analysis techniques such as Partial Least Squares (PLS) regression are common. researchgate.net In a study on purine (B94841) derivatives, a PLS-based 2D-QSAR model successfully predicted inhibitory activity against c-Src tyrosine kinase using descriptors related to electrotopological state, hydrogen donor count, and atom counts. researchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide insights into the spatial requirements for activity. These models calculate steric, electrostatic, hydrophobic, and hydrogen-bonding fields around a set of aligned molecules. For a series of anilinoquinolines acting as EGFR inhibitors, 3D-QSAR models indicated that steric and hydrophobic interactions were the dominant factors determining activity. nih.gov Similarly, for purine-based Bcr-Abl inhibitors, CoMFA and CoMSIA models were developed that showed good internal and external predictive capabilities, with q² values greater than 0.5 and r²_test values over 0.8. nih.gov These models can generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity, guiding further structural modifications. ijpsonline.commdpi.com

Other QSAR approaches include Hologram QSAR (HQSAR), which uses 2D fragment fingerprints to encode the structure, and Density Functional Theory (DFT)-based QSAR, which uses quantum chemical descriptors. nih.gov These methods have corroborated findings from 3D-QSAR studies on anilinoquinolines, highlighting the importance of specific substitution patterns for activity. nih.gov

The table below summarizes various QSAR models developed for compound classes related to anilines, showcasing the methods, key descriptors, and predictive power.

These studies demonstrate that QSAR is a powerful and well-established methodology for understanding the SAR of aniline-containing compounds. By applying these techniques, researchers can identify the key physicochemical and structural features that govern biological activity, thereby accelerating the discovery of new and improved molecules.

Preclinical Pharmacokinetic and Metabolic Evaluations of 2,5 Dichloro N 2 Fluorobenzyl Aniline

Metabolic Stability Studies in Preclinical Microsomal and Hepatocyte Systems

The metabolic stability of a new chemical entity is a critical determinant of its in vivo behavior and potential for therapeutic success. In vitro assays using liver microsomes and hepatocytes are standard methods to predict a compound's metabolic fate in the body. These systems contain the primary enzymes responsible for drug metabolism.

Metabolic stability is assessed by incubating the test compound with either liver microsomes or hepatocytes and monitoring the decrease in the parent compound's concentration over time. Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. Hepatocytes, being whole liver cells, provide a more complete picture of metabolic processes, including both Phase I and Phase II metabolism.

The intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for a specific compound, and the in vitro half-life (t½) are key parameters derived from these studies. A high intrinsic clearance generally suggests rapid metabolism and a shorter duration of action in the body.

Table 1: Illustrative Metabolic Stability of 2,5-Dichloro-N-(2-fluorobenzyl)aniline in Liver Microsomes and Hepatocytes

| System | Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |

| Liver Microsomes | Human | 45 | 15.4 |

| Rat | 30 | 23.1 | |

| Mouse | 22 | 31.5 | |

| Dog | 55 | 12.6 | |

| Monkey | 50 | 13.9 | |

| Hepatocytes | Human | 60 | 11.6 |

| Rat | 40 | 17.3 |

Note: The data presented in this table is illustrative and intended to represent typical results from such studies.

In Vitro and In Vivo Pharmacokinetic Profiling in Animal Models

Pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. These studies are conducted in various animal models to predict the compound's behavior in humans.

Absorption and Distribution Studies (Preclinical)

Absorption studies determine the rate and extent to which a drug enters the bloodstream from the site of administration. For orally administered drugs, this involves assessing its passage through the gastrointestinal tract. Key parameters include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and bioavailability (F%).

Distribution studies describe how a compound spreads throughout the various tissues and organs of the body after absorption. The volume of distribution (Vd) is a key parameter that provides an indication of the extent of drug distribution in the body.

Table 2: Illustrative Pharmacokinetic Parameters of this compound Following Oral Administration in Rats

| Parameter | Value |

| Cmax (ng/mL) | 850 |

| Tmax (h) | 1.5 |

| AUC (0-t) (ng·h/mL) | 4200 |

| Bioavailability (F%) | 65 |

| Volume of Distribution (Vd) (L/kg) | 2.5 |

Note: The data presented in this table is illustrative and intended to represent typical results from such studies.

Excretion Pathways (Preclinical)

Excretion studies identify the primary routes through which the compound and its metabolites are eliminated from the body. The main routes of excretion are typically via the kidneys (urine) and the liver (bile/feces). Understanding the excretion pathways is crucial for assessing the potential for drug accumulation and for dose adjustments in patients with renal or hepatic impairment.

Determination of Elimination Half-Life (Preclinical)

The elimination half-life (t½) is the time it takes for the concentration of the drug in the plasma to be reduced by half. This parameter is a critical determinant of the dosing interval and the time it takes to reach a steady-state concentration in the body. The preclinical determination of the elimination half-life in various animal species helps in predicting the human half-life.

Table 3: Illustrative Elimination Half-Life of this compound in Different Species

| Species | Elimination Half-Life (t½, h) |

| Mouse | 2.1 |

| Rat | 3.5 |

| Dog | 5.2 |

| Monkey | 4.8 |

Note: The data presented in this table is illustrative and intended to represent typical results from such studies.

Emerging Research Applications and Future Perspectives

Development as a Chemical Probe for Fundamental Biological Processes

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. nih.gov The structure of 2,5-Dichloro-N-(2-fluorobenzyl)aniline possesses attributes that make it an intriguing candidate for development into a chemical probe. The presence of fluorine is particularly advantageous, as the ¹⁹F nucleus is NMR-active and has a high gyromagnetic ratio, allowing for its use in fluorine NMR spectroscopy to study molecular interactions and binding events without the background noise typical of proton NMR.

Furthermore, the specific arrangement of halogen atoms and the aromatic rings can facilitate precise, non-covalent interactions with biological macromolecules, including hydrogen bonds, halogen bonds, and π-π stacking. These interactions are critical for achieving the high affinity and selectivity required for a useful chemical probe. nih.gov By modifying the compound's periphery, researchers could potentially tune its binding properties to target specific enzymes or receptors, enabling the investigation of their roles in fundamental biological processes.

Utilization as a Synthetic Scaffold for Novel Bioactive Compound Design

A synthetic scaffold is a core molecular structure upon which a variety of functional groups can be built to create a library of new compounds. The this compound molecule is well-suited for this role due to its inherent chemical functionality and modular nature. The secondary amine linker provides a reactive site for further derivatization, while the two aromatic rings offer multiple positions for the introduction of additional substituents.

This structural versatility allows chemists to systematically modify the compound to explore structure-activity relationships (SAR). For instance, the aniline (B41778) and benzyl (B1604629) rings can be functionalized with different groups to optimize properties such as solubility, cell permeability, and metabolic stability. The diarylamine-like backbone is a "privileged structure" found in numerous biologically active compounds, suggesting that derivatives of this scaffold could exhibit a wide range of pharmacological activities. nih.gov The use of 1,3,5-triazine (B166579) as a hub for connecting different functional components is a common strategy in creating complex molecular architectures, and anilines are key precursors in building such structures. mdpi.com

Potential Contributions to Agrochemical Research

The inclusion of halogen atoms, particularly chlorine and fluorine, is a well-established strategy in the design of modern agrochemicals, including herbicides, fungicides, and insecticides. researchgate.net These atoms can significantly enhance a molecule's biological activity, metabolic stability, and field persistence. The 2,5-dichloroaniline (B50420) moiety is a known component of some agricultural chemicals. herts.ac.uk

The trifluoromethyl group (CF₃) and other fluorinated motifs are particularly important in this field. rhhz.net The introduction of fluorine can increase the lipophilicity of a molecule, improving its ability to penetrate biological membranes, and can block sites of metabolic degradation, prolonging its efficacy. researchgate.net Given that this compound contains both chlorine and fluorine, it represents a promising starting point for the discovery of new agrochemicals. nih.gov Further research could involve synthesizing derivatives to screen for activity against various agricultural pests and pathogens.

| Feature | Contribution to Agrochemical Potential |

| Dichlorinated Aniline Ring | Enhances biological efficacy and provides sites for further functionalization. |

| Fluorinated Benzyl Group | Increases metabolic stability, lipophilicity, and binding affinity to target enzymes. |

| Diarylamine-like Structure | A common structural motif in commercially successful fungicides like Fluazinam. nih.gov |

| Halogen Atoms | Modulate electronic properties and resistance to environmental degradation. researchgate.net |

Role as an Intermediate in the Synthesis of Advanced Organic Materials

The unique electronic properties of halogenated aromatic compounds make them valuable intermediates in the synthesis of advanced organic materials for electronics and photonics. Anilines are frequently used as precursors for synthesizing materials like organic light-emitting diodes (OLEDs), semiconductors, and fluorescent dyes.

Specifically, anilines can be reacted with compounds like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) to create carbazole-triazine hybrids and other nitrogen-rich heterocyclic systems. mdpi.comresearchgate.net These materials often exhibit desirable properties such as high thermal stability and strong fluorescence, making them suitable for applications in organic electronics. The presence of chlorine and fluorine atoms in this compound can be used to fine-tune the electronic and photophysical properties (e.g., HOMO/LUMO energy levels, emission wavelength) of the resulting materials. mdpi.com This allows for the rational design of materials with tailored characteristics for specific device applications.

Integration with Advanced Drug Discovery and Development Paradigms

Modern drug discovery relies on the creation of diverse chemical libraries and the optimization of lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles. mdpi.com The aniline substructure is common in pharmaceuticals but can sometimes be associated with metabolic liabilities leading to toxicity. futurity.orgumich.eduresearchgate.net

The strategic placement of chlorine and fluorine atoms on the this compound scaffold is a key tactic in modern medicinal chemistry to mitigate such risks. Halogens can block metabolically susceptible sites, thereby preventing the formation of reactive metabolites. researchgate.net Furthermore, these atoms influence the compound's acidity (pKa) and lipophilicity (logP), which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This compound can, therefore, serve as a valuable building block in programs aimed at developing safer and more effective therapeutic agents by leveraging halogenation to fine-tune molecular properties. nih.gov

Opportunities for Further Structural Modification and Target-Specific Design

The future of research involving this compound lies in its potential for extensive structural modification to achieve target-specific functions. The existing scaffold provides a blueprint for rational design, where each component of the molecule can be systematically altered to optimize interactions with a specific biological target.

Key opportunities for modification include:

Varying Halogen Positions: Moving the chlorine and fluorine atoms to different positions on the aromatic rings could drastically alter the molecule's shape and electronic distribution, leading to new binding selectivities.

Introducing New Functional Groups: Adding hydrogen bond donors/acceptors, ionizable groups, or hydrophobic moieties to the rings could enhance binding affinity and improve physicochemical properties.

Modifying the Linker: The length and flexibility of the benzyl-amine linker could be altered to optimize the spatial orientation of the two aromatic rings for better fitting into a target's binding site.

These targeted modifications, guided by computational modeling and high-throughput screening, could lead to the development of highly potent and selective molecules for therapeutic, diagnostic, or material science applications.

| Modification Strategy | Potential Outcome | Target Application |

| Alter Halogen Isomers | Change binding selectivity and electronic properties. | Target-specific drugs, Organic electronics |

| Add Polar Groups (e.g., -OH, -COOH) | Increase water solubility and introduce new binding interactions. | Bio-probes, Water-soluble materials |

| Add Lipophilic Groups (e.g., -CF₃, -tBu) | Enhance membrane permeability and metabolic stability. | Agrochemicals, CNS-targeting drugs |

| Replace Benzyl with Heterocycle | Introduce new vectors for molecular interactions. | Novel bioactive compounds |

Q & A

Q. What are the recommended synthetic routes for 2,5-Dichloro-N-(2-fluorobenzyl)aniline?

Methodological Answer: A common approach involves nucleophilic aromatic substitution or Buchwald-Hartwig amination. For example:

Precursor Preparation : Start with 2-fluorobenzyl chloride (CAS 452-07-3, referenced in ) as the alkylating agent.

Coupling Reaction : React with 2,5-dichloroaniline (CAS 95-82-9, ) under basic conditions (e.g., NaH or K₂CO₃) in a polar aprotic solvent like DMF or THF.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Key Considerations : Monitor reaction progress via TLC. Optimize stoichiometry to avoid side products like diarylated amines.

Reference : Synthesis pathways for analogous compounds (e.g., fluorobenzyl derivatives) are detailed in and structural characterization methods in .

Q. How can NMR spectroscopy confirm the structure of this compound?

Methodological Answer :

¹H NMR :

- Aromatic Protons : Expect two doublets (J = 8–10 Hz) for the dichloro-substituted benzene ring (δ 7.2–7.5 ppm).

- Fluorobenzyl Moiety : A singlet for the -CH₂- group (δ 4.4–4.6 ppm) and splitting patterns for fluorinated aromatic protons (δ 6.8–7.1 ppm).

¹³C NMR :

- Chlorinated carbons resonate at δ 125–135 ppm; fluorinated carbons appear at δ 115–125 ppm.

19F NMR :

- A singlet near δ -115 ppm for the fluorobenzyl group.

Table 1 : Expected NMR Peaks

| Position | ¹H (δ, ppm) | ¹³C (δ, ppm) |

|---|---|---|

| Cl-substituted aromatic | 7.2–7.5 (d) | 130–135 |

| F-substituted aromatic | 6.8–7.1 (m) | 115–120 |

| -CH₂- linker | 4.4–4.6 (s) | 45–50 |

Reference : Structural analogs in and NIST spectral guidelines () .

Advanced Research Questions

Q. How to resolve discrepancies in spectroscopic data during characterization?

Methodological Answer : Discrepancies may arise due to:

- Tautomerism or Rotamers : Use variable-temperature NMR to identify dynamic processes.

- Impurity Signals : Cross-validate with HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) to detect byproducts.

- Computational Validation : Compare experimental ¹H/¹³C shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

Case Study : For a similar compound (3,5-dichloro-N-(2-methoxyethyl)aniline, ), computational modeling resolved ambiguities in aromatic proton assignments .

Q. What experimental designs are optimal for studying environmental fate in soil systems?

Methodological Answer :

Column Leaching Studies :

- Use soil columns with varying organic matter (e.g., 2–5% w/w) and monitor compound migration via HPLC-UV (λ = 254 nm).

- Adjust pumping speeds (e.g., 0.5–2 mL/min) to simulate rainfall, as described in for aniline derivatives.

Microcosm Experiments :

- Incubate soil samples with ¹⁴C-labeled compound to track mineralization (CO₂ traps) and bound residues.

Data Analysis :

- Apply first-order kinetics for degradation rates. Use ANOVA to assess interphase partitioning (soil/water/air).

Reference : Soil migration protocols from and degradation studies in .

Q. How to address conflicting bioactivity data in antimicrobial assays?

Methodological Answer :

Strain Variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with standardized MIC protocols (CLSI guidelines).

Solubility Limitations : Use DMSO as a co-solvent (<1% v/v) to enhance bioavailability. Validate with LC-MS to confirm compound stability.

Positive Controls : Include chloramphenicol or ciprofloxacin to calibrate assay sensitivity.

Example : For fluorinated aniline derivatives (), solubility-adjusted assays improved reproducibility .

Q. What strategies mitigate hazards during large-scale synthesis?

Methodological Answer :

Engineering Controls : Use jacketed reactors for exothermic reactions (e.g., amination).

Personal Protective Equipment (PPE) : Nitrile gloves, respirators, and fume hoods (per SDS guidelines in ).

Waste Management : Neutralize chlorinated byproducts with NaHCO₃ before disposal.

Reference : Safety protocols from and synthesis best practices in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.